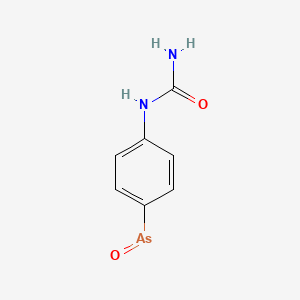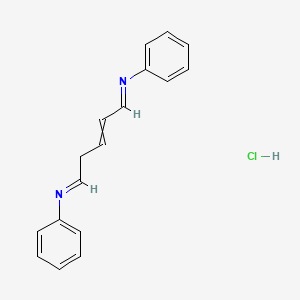
Isoquinolin-1-one, 1,2,3,4-tetrahydro-4,7,8-trihydroxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride is a chemical compound that belongs to the class of isoquinolinone derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . For example, dihydroisoquinoline can be reacted with methyl bromoacetate in acetonitrile at 60°C to produce the desired product .
Industrial Production Methods
While specific industrial production methods for 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways involved in inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride include other isoquinolinone derivatives such as 3,4-dihydro-2H-isoquinolin-1-one and 1,2,3,4-tetrahydroisoquinolin-1-one .
Uniqueness
What sets 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
101670-58-0 |
|---|---|
Molekularformel |
C9H10ClNO4 |
Molekulargewicht |
231.63 g/mol |
IUPAC-Name |
4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one;chloride |
InChI |
InChI=1S/C9H9NO4.ClH/c11-5-2-1-4-6(12)3-10-9(14)7(4)8(5)13;/h1-2,6,11-13H,3H2,(H,10,14);1H |
InChI-Schlüssel |
BMNBFRJBYVIOAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C(=C(C=C2)O)O)C(=O)[NH2+]1)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




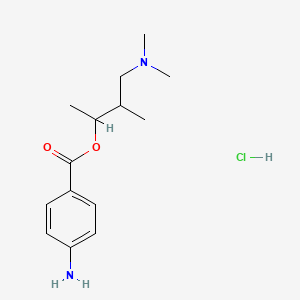
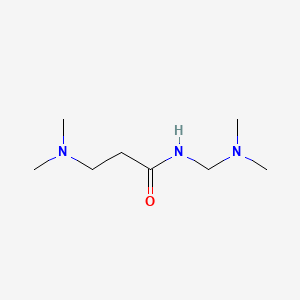
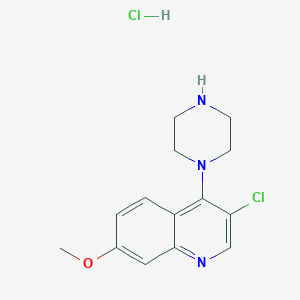
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)

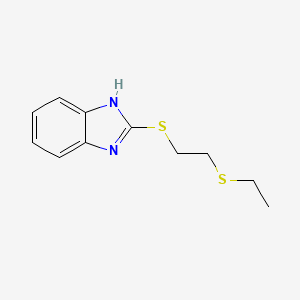
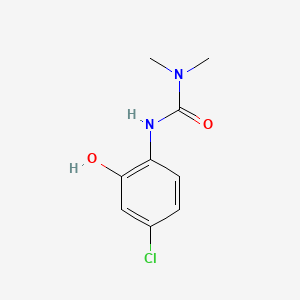
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
